molecular formula C6H5N3O B2705358 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1046121-35-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Cat. No.: B2705358
CAS No.: 1046121-35-0
M. Wt: 135.126
InChI Key: UTXGYUOKAXMMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a fused, bicyclic heteroaromatic compound of significant interest in medicinal chemistry and oncology research, serving as a critical synthetic scaffold for the development of novel therapeutic agents . Its core structure is a privileged framework in drug discovery, particularly for designing potent inhibitors of key enzymes involved in the DNA Damage Response (DDR) pathway. Recent scientific investigations have identified derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a promising new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a central kinase that senses replication stress and coordinates DNA repair; its inhibition is a compelling strategy in cancer therapy, especially for tumors with specific DNA repair deficiencies . Researchers are leveraging this scaffold to develop targeted anti-cancer compounds that disrupt DNA repair in cancer cells, leading to synthetic lethality. One such derivative has demonstrated exceptional potency with an IC50 value of 0.007 μM against ATR kinase, along with robust anti-tumor activity in vitro, effectively reducing the phosphorylation levels of ATR and its downstream signaling targets . This makes this compound an invaluable chemical building block for academic and pharmaceutical research focused on structure-activity relationship (SAR) studies, lead optimization, and the discovery of new oncological treatments. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGYUOKAXMMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=NC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing the receptor’s activity and thereby affecting neurological pathways . This modulation can lead to potential therapeutic effects in treating disorders related to this receptor.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo-pyrimidinone core is structurally distinct from other fused bicyclic systems. Key comparisons include:

Compound Class Core Structure Key Features Biological Relevance References
Pyrrolo[3,4-d]pyrimidin-5-one Fused pyrrolidine-pyrimidinone Planar aromaticity, hydrogen-bonding sites CNS modulation, kinase inhibition
Thiopyrano[2,3-d]pyrimidin-5-one Sulfur-containing fused thiopyran ring Enhanced lipophilicity, potential redox activity Antiviral activity (e.g., El-Emam’s compound)
Thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazole-fused pyrimidinone Electron-deficient core, improved metabolic stability Antimicrobial, enzyme inhibition

Key Insight: The substitution of oxygen with sulfur (e.g., thiopyrano derivatives) increases lipophilicity and may enhance membrane permeability, while thiadiazolo variants offer metabolic stability .

Substituent-Driven Functional Differences

Substituents on the core scaffold significantly alter pharmacological properties:

Compound Substituents Molecular Weight Activity References
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one None (parent structure) 188.23 g/mol Scaffold for further derivatization
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (e.g., GLPBIO’s GF36228) Chloro at position 2 168.58 g/mol Reactive intermediate for cross-coupling
VU0453595 (M1 receptor modulator) Fluoro, pyrazolyl, benzyl groups Not reported High selectivity for M1 muscarinic receptors
2-{[(1R,2S)-2-aminocyclohexyl]amino} derivative (PubChem) Cyclohexylamino, methylphenyl groups 376.45 g/mol Kinase inhibition (inferred from structure)
Autotaxin inhibitor (rat model) Oxetan-3-yl, chloroindenyl groups Not reported IC₅₀ = 0.15 μM against Autotaxin

Key Insight : Chloro substituents (e.g., in GLPBIO’s compound) enhance reactivity for further functionalization, while bulky groups like oxetan-3-yl improve target specificity .

Research Findings and Therapeutic Potential

  • Antiviral Activity: Thiopyrano[2,3-d]pyrimidin-5-one derivatives exhibit antiviral properties, though specific targets remain under investigation .
  • CNS Modulation : VU0453595 demonstrates potent M1 receptor modulation, reversing cognitive deficits in preclinical models .

Challenges and Limitations

  • Synthetic Complexity : Multi-step syntheses (e.g., Ugi-Zhu reaction in ) limit scalability .
  • Metabolic Stability: Unsubstituted pyrrolo-pyrimidinones may suffer from rapid clearance, necessitating structural optimization .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic compound notable for its unique fused pyrrole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor and potential anticancer properties.

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 136.15 g/mol
  • Structure : The compound features a fused ring system that enhances its reactivity and biological activity.

Allosteric Modulation

Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction is significant because:

  • Neurological Applications : It suggests potential uses in treating neurological disorders and cognitive impairments. Allosteric modulators can fine-tune receptor activity without directly activating the receptor, which may lead to fewer side effects compared to traditional agonists .

Anticancer Properties

The compound has also been studied for its anticancer potential. Derivatives of this compound have demonstrated:

  • Inhibition of Tumor Growth : Certain derivatives inhibit key pathways involved in tumor growth and survival. For example, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines.
  • Mechanism of Action : The mechanism often involves interference with signaling pathways critical for cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing pharmacological properties.

Compound NameStructural FeaturesBiological Activity
This compoundFused pyrrole-pyrimidine ringAllosteric modulation of M4 receptor
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-oneAdditional amino groupEnhanced anticancer activity
7-Methyl derivativeMethyl substitutionImproved receptor affinity

The table illustrates how modifications to the base structure can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

  • M4 Receptor Modulation : A study demonstrated that specific derivatives of this compound exhibited significant allosteric modulation of the M4 receptor in vitro. These compounds showed promising results in enhancing cognitive function in animal models.
  • Anticancer Activity : Another research effort focused on synthesizing various derivatives aimed at targeting cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxic effects against breast and lung cancer cells. The most effective derivatives were noted for their ability to induce apoptosis through mitochondrial pathways .

Future Directions

Research on this compound is ongoing, with several avenues being explored:

  • Optimization of Derivatives : Further chemical modifications are expected to yield compounds with improved efficacy and selectivity for desired biological targets.
  • Clinical Trials : Potential candidates are being evaluated for safety and efficacy in clinical settings, particularly for neurological disorders and cancer therapies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one, and how are they determined experimentally?

  • Answer : The compound's molecular formula is C₆H₇N₃ (molecular weight: 121.14 g/mol) . Key properties include:

  • Appearance : White to brown solid or colorless to brown liquid (solubility data not reported).
  • Structural characterization : Confirmed via ¹H NMR, ¹³C NMR, IR, and HRMS (e.g., HRMS (ESI+) used to verify molecular ions) .
  • Experimental protocols : Melting points and Rf values (e.g., 109–111°C, Rf = 0.51 in specific solvent systems) are critical for purity assessment .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves multi-step reactions :

  • Step 1 : React pyridine derivatives with carbamate precursors to form intermediates.
  • Step 2 : Cyclization using reagents like POCl₃ or Sc(OTf)₃ to construct the pyrrolo-pyrimidine core .
  • Step 3 : Purification via ethanol washing and drying .
    • Alternative methods : Multicomponent reactions (e.g., Ugi-Zhu reaction) enable efficient heterocyclic framework assembly .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR resolve regiochemistry and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., HRMS (ESI+) with <5 ppm error) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound under varying catalytic conditions?

  • Answer :

  • Catalyst screening : Test Lewis acids (e.g., Sc(OTf)₃) or organocatalysts to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., PhH) improve reaction kinetics .
  • Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies address solubility challenges in biological assays for this compound?

  • Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
  • Salt formation : Convert the free base to hydrochloride salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled delivery .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?

  • Answer :

  • Comparative assays : Perform parallel testing in standardized cell lines (e.g., MCF-7 for cancer, Vero E6 for antiviral activity) .
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., chloro, ethyl groups) to isolate target-specific activity .
  • Computational modeling : Use molecular docking to predict binding affinities for kinases or viral proteases .

Q. What are the methodological considerations for scaling up synthesis while maintaining regioselectivity?

  • Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Sc(OTf)₃) enable recycling and reduce costs .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.